(2S)-4-methyl-2-{[(propan-2-yloxy)carbonyl]amino}pentanoic acid (2S)-4-methyl-2-{[(propan-2-yloxy)carbonyl]amino}pentanoic acid
Brand Name: Vulcanchem
CAS No.: 18934-66-2
VCID: VC11615504
InChI: InChI=1S/C10H19NO4/c1-6(2)5-8(9(12)13)11-10(14)15-7(3)4/h6-8H,5H2,1-4H3,(H,11,14)(H,12,13)/t8-/m0/s1
SMILES:
Molecular Formula: C10H19NO4
Molecular Weight: 217.26 g/mol

(2S)-4-methyl-2-{[(propan-2-yloxy)carbonyl]amino}pentanoic acid

CAS No.: 18934-66-2

Cat. No.: VC11615504

Molecular Formula: C10H19NO4

Molecular Weight: 217.26 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

(2S)-4-methyl-2-{[(propan-2-yloxy)carbonyl]amino}pentanoic acid - 18934-66-2

Specification

CAS No. 18934-66-2
Molecular Formula C10H19NO4
Molecular Weight 217.26 g/mol
IUPAC Name (2S)-4-methyl-2-(propan-2-yloxycarbonylamino)pentanoic acid
Standard InChI InChI=1S/C10H19NO4/c1-6(2)5-8(9(12)13)11-10(14)15-7(3)4/h6-8H,5H2,1-4H3,(H,11,14)(H,12,13)/t8-/m0/s1
Standard InChI Key FQROXDSJFXVSJU-QMMMGPOBSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)O)NC(=O)OC(C)C
Canonical SMILES CC(C)CC(C(=O)O)NC(=O)OC(C)C

Introduction

Structural Elucidation and Stereochemical Significance

Molecular Architecture

The compound features a pentanoic acid backbone substituted at the second carbon by a [(propan-2-yloxy)carbonyl]amino group and at the fourth carbon by a methyl group. The (2S) configuration denotes the absolute stereochemistry of the α-carbon, which is critical for biological activity and synthetic utility. The isopropyloxycarbonyl (IPOC) group acts as a protective moiety for the amino functionality, enhancing stability during synthetic manipulations .

Key structural parameters include:

  • IUPAC Name: (2S)-4-methyl-2-(propan-2-yloxycarbonylamino)pentanoic acid

  • Molecular Formula: C10H19NO4\text{C}_{10}\text{H}_{19}\text{NO}_4

  • Molecular Weight: 217.26 g/mol

Synthesis and Physicochemical Properties

Synthetic Routes

The synthesis typically involves coupling a protected amino acid with an isopropyl chloroformate derivative. A representative method from recent literature involves:

  • Amino Protection: L-Valine or L-leucine is treated with propan-2-yl chloroformate in the presence of a base (e.g., pyridine) to form the carbamate .

  • Carboxylic Acid Activation: The amino-protected intermediate is coupled with a carboxylic acid using activating agents like T3P (propylphosphonic anhydride) .

Example Procedure:
A solution of (2S)-2-amino-4-methylpentanoic acid (1.0 equiv) in ethyl acetate is cooled to 0°C, followed by addition of propan-2-yl chloroformate (1.4 equiv) and pyridine (3.4 equiv). T3P (50% in ethyl acetate, 2.0 equiv) is added dropwise, and the reaction is stirred for 2.5 hours. Workup yields the title compound with >95% purity .

Physicochemical Profile

PropertyValue/DescriptionSource
SolubilityLow in water; soluble in DMSO, DMF
Melting PointNot reported
LogPEstimated 1.2–1.5
Plasma Protein Binding~98% in mouse plasma

The lipophilic nature (LogP ~1.5) and high plasma protein binding (98.4% in mice) suggest utility in prodrug designs requiring prolonged systemic exposure .

Applications in Medicinal Chemistry and Drug Development

Role in Antibiotic Design

Recent studies on cystobactamid analogs highlight the importance of stereochemically defined α-amino acids in overcoming bacterial resistance. The (2S) configuration in this compound enhances hydrogen bonding with bacterial enzymes, as demonstrated by matched molecular pair analyses . For instance, derivatives with L-amino acids exhibited 4–8-fold lower MIC values against Acinetobacter baumannii compared to D-isomers .

Peptide Synthesis Intermediate

The IPOC group provides orthogonal protection during solid-phase peptide synthesis (SPPS). Unlike traditional tert-butyloxycarbonyl (Boc) groups, the isopropyloxycarbonyl moiety is stable under acidic conditions, enabling sequential deprotection strategies. A 2024 study utilized this compound to synthesize enzymatically stable peptidomimetics targeting protease-activated receptors .

Recent Advancements and Comparative Studies

Structural Modifications and Activity

Modifications at the β-position of the amino acid backbone have been explored to optimize pharmacokinetics:

  • Alkyl Chain Elongation: Extending the methyl group to ethyl (e.g., 23 in ) reduced activity against Gram-negative pathogens.

  • Polar Substituents: Introducing morpholine (20) or hydroxyl groups (41) improved aqueous solubility but increased plasma protein binding in human models .

In Vivo Efficacy

CN-CC-861, a cystobactamid derivative incorporating a related amino acid, demonstrated potent in vivo efficacy in murine infection models. At 20 mg/kg, it achieved a 2.5-log reduction in Escherichia coli load without observable cytotoxicity (HepG2 IC50_{50} = 30 μM) .

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